Tetraethylammonium fluoride hydrate

Catalog No.
S735339
CAS No.
98330-04-2
M.F
C8H22FNO
M. Wt
167.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium fluoride hydrate

CAS Number

98330-04-2

Product Name

Tetraethylammonium fluoride hydrate

IUPAC Name

tetraethylazanium;fluoride;hydrate

Molecular Formula

C8H22FNO

Molecular Weight

167.26 g/mol

InChI

InChI=1S/C8H20N.FH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1

InChI Key

YEKUWOWHPVKTCQ-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.O.[F-]

Canonical SMILES

CC[N+](CC)(CC)CC.O.[F-]

Molecular Structure Analysis

TEAF features a positively charged tetraethylammonium cation (N(C2H5)4+) and a negatively charged fluoride anion (F-). The four ethyl groups (C2H5) attached to the central nitrogen atom create a bulky, positively charged head. The small, highly electronegative fluoride ion provides the negative charge. This combination contributes to TEAF's solubility in organic solvents while maintaining its ionic character [].


Chemical Reactions Analysis

TEAF is involved in numerous organic synthesis reactions. Here are some key examples:

  • C-F Bond Formation: TEAF can act as a fluoride source for the introduction of fluorine into organic molecules. For instance, the reaction between TEAF and an alkyl halide (RX) can yield a fluoroalkane (R-F) [].
RX + TEAF.xH2O -> R-F + (C2H5)4N+X- + xH2O
  • Silylation Reactions: TEAF can deprotonate certain functional groups, activating them for further reactions. For example, TEAF can deprotonate terminal alkynes (RC≡CH) to generate acetylide anions, which can then react with silylating agents to form silyl alkynes (RC≡CSiR3) [].
RC≡CH + TEAF.xH2O -> RC≡C- + (C2H5)4N+F- + xH2ORC≡C- + R3SiX -> RC≡CSiR3 + X-

Physical And Chemical Properties Analysis

  • Melting Point: The melting point of TEAF.xH2O can vary depending on the water content. However, it typically ranges between 39-42 °C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: TEAF is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) []. It exhibits limited solubility in water due to the hydrophobic nature of the ethyl groups.
  • Stability: TEAF is a hygroscopic compound, meaning it absorbs moisture from the air. It's moderately stable at room temperature but can decompose upon heating [].

Mechanism of Action (Not Applicable)

TEAF is a mild irritant and can cause skin and eye irritation upon contact. It's also harmful if inhaled or swallowed. Here are some safety precautions to consider when handling TEAF:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Wash hands thoroughly after handling.

Deprotection Reagent in Organic Synthesis:

  • TEAF hydrate is a valuable reagent in organic synthesis, particularly for the deprotection of silyl ether protecting groups. These groups are often employed to shield sensitive functionalities (reactive sites) during various synthetic transformations. TEAF hydrate cleaves the Si-O bond, effectively removing the protecting group and revealing the underlying functional group.

Mild and Selective Fluoride Ion Donor:

  • TEAF hydrate serves as a mild and selective source of fluoride ions (F⁻) in various fluorination reactions. Fluorine plays a crucial role in numerous pharmaceuticals and agrochemicals, and TEAF hydrate facilitates their synthesis by introducing the fluorine atom in a controlled manner. The mildness and selectivity of TEAF hydrate minimize undesired side reactions, making it a preferred choice for these applications.

Homogeneous Catalyst:

  • TEAF hydrate exhibits catalytic activity in specific reactions. For instance, it acts as a homogeneous catalyst in the selective depolymerization of poly(lactic acid) (PLA) using methanol. PLA is a biodegradable polymer gaining significant attention due to its environmental benefits. TEAF hydrate efficiently cleaves the polymer chains into smaller molecules, facilitating PLA recycling and upcycling processes.

Ion-Pairing Reagent in Liquid Chromatography:

  • TEAF hydrate finds application in liquid chromatography (LC) as an ion-pairing reagent. In LC, complex molecules are separated based on their interactions with the stationary phase. TEAF hydrate can interact with specific charged molecules, altering their retention time on the column and enabling their effective separation. This technique is particularly useful for analyzing complex mixtures containing ionic compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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